molecular formula C8H7BrO2S B2941431 2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid CAS No. 1871759-90-8

2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2941431
CAS No.: 1871759-90-8
M. Wt: 247.11
InChI Key: WPMXSYQGUFJOPQ-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₈H₇BrO₂S. It is a derivative of cyclopropane carboxylic acid, featuring a brominated thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable reagent like diazomethane or a cyclopropane carboxylate ester in the presence of a catalyst such as rhodium or copper.

    Carboxylation: Finally, the cyclopropane derivative is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-3-yl)cyclopropane-1-carboxylic acid
  • 2-(5-Methylthiophen-3-yl)cyclopropane-1-carboxylic acid
  • 2-(5-Fluorothiophen-3-yl)cyclopropane-1-carboxylic acid

Uniqueness

2-(5-Bromothiophen-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s electronic and steric characteristics, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-1-4(3-12-7)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXSYQGUFJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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